ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Formation of Modified Thieno[2,3-d]pyrimidines : Research by Tumkevičius (1994) demonstrated that reacting ethyl N-(6-ethoxycarbonyl-2-methyl-thiothieno[2,3-d]pyrimidin-5-yl)formimidate with various hydrazines can lead to the formation of modified thieno[2,3-d]pyrimidines, showcasing the compound's potential in organic synthesis.
Synthesis of Ethylene Biosynthesis Inhibitors : Sun et al. (2017) discovered that pyrazinamide, a derivative related to ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate, can act as an inhibitor of ethylene biosynthesis in plants. This finding is significant for agricultural applications, particularly in controlling the ripening and senescence of fruits and flowers (Sun et al., 2017).
Novel Heterocyclic Synthesis : Voievudskyi et al. (2016) used a related compound, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, as a key material for synthesizing new analogues of natural alkaloid peramine. This highlights the compound's role in the development of novel pharmaceuticals and bioactive molecules (Voievudskyi et al., 2016).
Exploration of Pharmacological Properties : Abignente et al. (1992) synthesized a group of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates to evaluate their anti-inflammatory, analgesic, and ulcerogenic actions. Their research shows the potential of such compounds in the development of new therapeutic agents (Abignente et al., 1992).
Antimicrobial and Anticancer Applications : Farag et al. (2008) reported on the synthesis of pyrimidine derivatives using a similar compound, highlighting its utility in creating antimicrobial agents. Additionally, Abdel-Motaal et al. (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, to synthesize new heterocycles with potent anticancer activity against colon cancer cells (Farag et al., 2008; Abdel-Motaal et al., 2020).
Ethylene Polymerization : Vela et al. (2007) investigated the use of palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands in the polymerization of ethylene. This research is indicative of the potential applications of this compound in polymer science (Vela et al., 2007).
Properties
IUPAC Name |
ethyl 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-4-18-13(17)11-5-6-12(15-14-11)16-7-9(2)19-10(3)8-16/h5-6,9-10H,4,7-8H2,1-3H3/t9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOQKMIPHDEGU-AOOOYVTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC(OC(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C[C@H](O[C@H](C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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